molecular formula C11H10N2O4 B1429005 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1432678-74-4

3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Cat. No. B1429005
CAS RN: 1432678-74-4
M. Wt: 234.21 g/mol
InChI Key: DAGKJRITTPHHRD-UHFFFAOYSA-N
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Description

3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a chemical compound with the molecular formula C11H10N2O4 . It is related to benzoic acid, which is a simple aromatic acid and is one of the most common organic acids in the Earth’s atmosphere .


Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C11H10N2O4 . It contains a methoxymethyl group attached to an oxadiazole ring, which is further connected to a benzoic acid moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of benzoic acid and other related compounds. For instance, benzoic acid can undergo reactions at the benzylic position, which are very important for synthesis problems .

Scientific Research Applications

Synthesis and Method Development

  • Synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid A new method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was developed using thermal heterocyclization. This method involves using 3-(hydroxyimino)isoindolin-1-one, 1,1'-carbonyldiimidazole (CDI), and base-promoted cycle opening. The process yielded the desired product with 90% efficiency (Tkachuk et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition Properties of Benzimidazole Bearing 1,3,4-Oxadiazoles Research on 1,3,4-oxadiazole derivatives, including their corrosion inhibition ability on mild steel in sulfuric acid, has been conducted. These studies used gravimetric, electrochemical, SEM, and computational methods to assess their protective capabilities (Ammal et al., 2018).

Liquid Crystalline Properties

  • Liquid-Crystalline Properties of 2,5-Asymmetric Disubstituted [1,3,4]Oxadiazole Derivatives A study explored the liquid-crystalline properties of certain 2,5-asymmetric disubstituted [1,3,4]oxadiazole derivatives. These compounds displayed nematic and smectic C type structures with a wide range of stability (Cioancă et al., 2011).

Antibacterial Activity

  • Antibacterial Activity of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles Novel [1,3,4]oxadiazoles were synthesized and tested for their antibacterial activity. Among these, a specific compound showed significant activity against various bacteria, highlighting the potential medical applications of these compounds (Rai et al., 2009).

Antimicrobial and Cytotoxicity Studies

  • Antimicrobial Activity and Cytotoxicity of Novel Oxadiazole Derivatives New oxadiazole derivatives were synthesized and assessed for antimicrobial activities against a range of bacteria and fungi. Additionally, these compounds were evaluated for cytotoxic effects, showing varying levels of activity (Kaplancıklı et al., 2012).

  • Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety A study focused on synthesizing new 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxybenzohydrazide moiety. These compounds showed significant antibacterial and antifungal activities against tested strains (Kumar et al., 2013).

Antioxidant Activities

  • Antioxidant Activities of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-Oxadiazoles A novel series of oxadiazoles was synthesized and evaluated for antioxidant activities. Certain compounds exhibited high and significant antioxidant activities, showing promise as potential antioxidant agents (Rabie et al., 2016).

Optical Properties

  • Optical Properties of Novel Substituted Pyrazoly 1,3,4-Oxadiazole Derivatives The synthesis of novel substituted pyrazoly 1,3,4-oxadiazole derivatives and their absorption and fluorescence characteristics were investigated. The study revealed the influence of substituents on the benzene rings on the optical properties of these compounds (Lv et al., 2010).

Safety and Hazards

This compound may have similar safety and hazards to those of benzoic acid, which is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-6-9-12-13-10(17-9)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGKJRITTPHHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid

CAS RN

1432678-74-4
Record name 3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid

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